molecular formula C9H4F6O2 B7871255 3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone CAS No. 1335013-59-6

3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone

Cat. No.: B7871255
CAS No.: 1335013-59-6
M. Wt: 258.12 g/mol
InChI Key: BVYXSEPMIUBRDB-UHFFFAOYSA-N
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Description

3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated organic compound characterized by the presence of both trifluoromethoxy and trifluoroacetophenone groups. This compound is of significant interest due to its unique physicochemical properties, which include high electronegativity and lipophilicity. These properties make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone typically involves the introduction of trifluoromethoxy and trifluoroacetophenone groups onto an aromatic ring. One common method involves the nucleophilic substitution of a suitable precursor with trifluoromethylating and trifluoromethoxylating reagents. For instance, the reaction of a phenol derivative with trifluoromethyl iodide in the presence of a base can yield the desired trifluoromethoxy compound .

Industrial Production Methods: Industrial production methods often utilize scalable and cost-effective processes.

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethoxybenzoic acid, while reduction can produce trifluoromethoxybenzyl alcohol .

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. Additionally, the trifluoroacetophenone moiety can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Uniqueness: 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is unique due to the simultaneous presence of both trifluoromethoxy and trifluoroacetophenone groups, which confer distinct physicochemical properties. This dual functionality enhances its versatility and effectiveness in various applications compared to compounds with only one of these groups .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYXSEPMIUBRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211764
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335013-59-6
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335013-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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